Comparative Physicochemical Properties: 1-(6-(tert-butyl)pyridin-3-yl)ethanone vs. 4-Position Isomer
The target compound (6-tert-butyl) can be compared to its 4-substituted regioisomer, 1-(4-(tert-butyl)pyridin-2-yl)ethanone (CAS 41225-63-2). Predicted physicochemical data show a notable difference in boiling point, a key parameter for purification and handling. The 6-tert-butyl isomer has a predicted boiling point of 276.6±28.0 °C at 760 mmHg , while the 4-tert-butyl isomer has a lower predicted boiling point of 248.1±20.0 °C . This ~28.5°C difference is attributed to the altered steric and electronic environment around the pyridine ring.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 276.6±28.0 °C at 760 mmHg |
| Comparator Or Baseline | 1-(4-(tert-butyl)pyridin-2-yl)ethanone: 248.1±20.0 °C at 760 mmHg |
| Quantified Difference | ~28.5 °C higher for the 6-substituted isomer |
| Conditions | Predicted value, standard atmospheric pressure |
Why This Matters
For procurement, a higher boiling point can indicate a different volatility profile, which may affect downstream synthetic steps like distillation or solvent removal, making the 6-substituted compound more suitable for certain high-temperature reactions.
